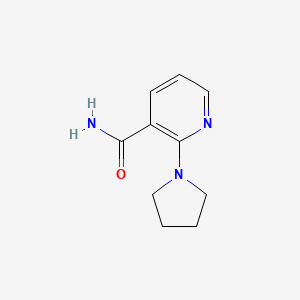

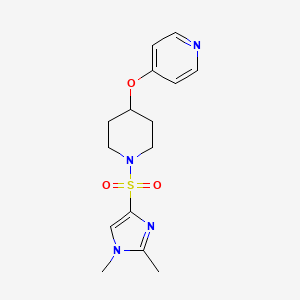

![molecular formula C15H8F2N4OS B2887708 2-(2,6-二氟苯胺)-[1,3,4]噻二唑并[2,3-b]喹唑啉-5-酮 CAS No. 887224-19-3](/img/structure/B2887708.png)

2-(2,6-二氟苯胺)-[1,3,4]噻二唑并[2,3-b]喹唑啉-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed for the synthesis of novel and architecturally unique thiazolo[2,3-b] quinazolinone derivatives under microwave irradiation . A series of thiazolo[2,3-b] quinazolinone derivatives have been synthesized and the excellent fluorescence behaviors of some of the molecules have been reported .Molecular Structure Analysis

The molecular structure of this compound is unique and allows for the incorporation of different electron-donating and electron-withdrawing substituents on the aryl moieties of the target molecules . This structure contributes towards the development of medicinally relevant products with fluorescence properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are efficient and economical . The reactions are domino processes, which are remarkable in terms of efficiency and sustainability . These one-pot multi-component domino reactions (MDRs) grant remarkable advantages over conventional bimolecular reactions due to their convergence, atom-economy, operational simplicity, structural diversity, and short synthetic pathway .科学研究应用

抗癌活性

喹唑啉酮衍生物已经合成并评估了其抗癌活性。这些化合物,包括噻二唑取代的喹唑啉-4-(3H)-酮,已显示出对 HeLa(人宫颈癌细胞)细胞有希望的体外抗癌活性。其中一些化合物在预防小鼠肿瘤生长方面也有效,表明它们作为抗癌剂的潜力 (约瑟夫等人,2010)。

抗炎活性

4(3H)-喹唑啉酮的新衍生物已经合成并评估了它们的抗炎活性。这些化合物已显示出显着的体外和体内抗炎作用,突出了它们在抗炎剂开发中的潜在用途 (托拉特等人,2021)。

抗菌活性

已合成并评估了多种喹唑啉酮衍生物的抗菌特性。这些化合物显示出抗菌和抗真菌活性,使其成为开发新型抗菌剂的潜在候选者。该系列中最有效的化合物对一系列细菌和真菌病原体表现出显着的抑制作用 (辛格等人,2010)。

抗惊厥和中枢神经系统抑制剂活性

一些新型的 2-甲基-3-(1′,3′,4′-噻二唑基)-4(3H)喹唑啉酮已探索其抗惊厥和中枢神经系统抑制剂活性。值得注意的是,一种合成的化合物表现出抗惊厥和中枢神经系统抑制剂活性,表明它们在治疗神经系统疾病中具有潜在用途 (米什拉等人,2007)。

抗菌和抗真菌活性

合成的含有 1,3,4-噻二唑部分的喹唑啉-4(3H)-酮衍生物已评估其抗菌和抗真菌活性。这些研究揭示了对各种植物病原细菌和真菌具有显着抑制作用的化合物,表明它们具有作为农业微生物杀剂的潜力 (王等人,2019)。

利尿剂

还对喹唑啉-4(3H)-酮衍生物进行了研究,以评估其利尿活性。已经制备了含有噻唑或 1,3,4-噻二唑部分的化合物,并显示出有希望的利尿活性。这表明它们在开发新型利尿剂中的潜在应用 (马鲁夫等人,2004)。

属性

IUPAC Name |

2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTTYNKGHSWOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

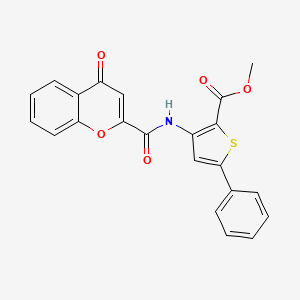

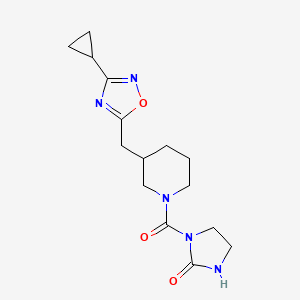

![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)

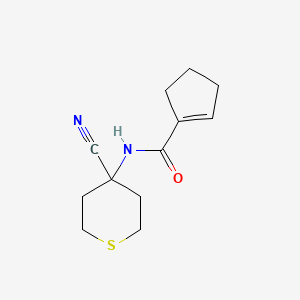

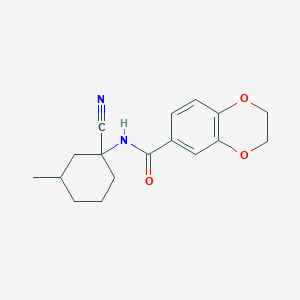

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2887631.png)

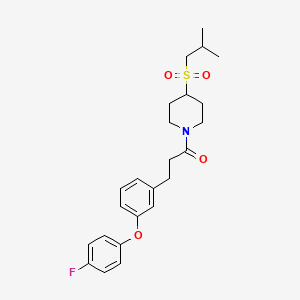

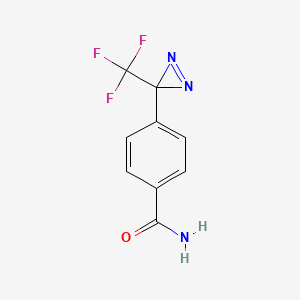

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)

![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)